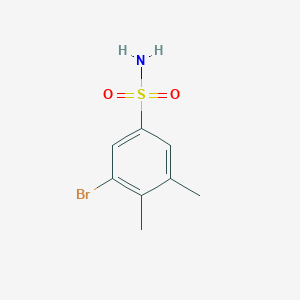

3-Bromo-4,5-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVFBSVFHRIAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Bromo 4,5 Dimethylbenzene 1 Sulfonamide

Exploration of the Bromine Moiety's Reactivity

The carbon-bromine (C-Br) bond on the aromatic ring is a key site for functionalization, primarily through transition metal-catalyzed reactions or nucleophilic substitution pathways.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon bonds, and the aryl bromide of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide serves as an excellent electrophilic partner. While specific studies detailing these reactions on this exact substrate are not prevalent in publicly accessible literature, its reactivity can be predicted based on well-established chemical principles.

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.orgorganic-chemistry.org Reacting this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would be expected to yield biaryl or styrenyl sulfonamides, respectively. harvard.edu The reaction is known for its mild conditions and tolerance of diverse functional groups, including the sulfonamide moiety. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net The reaction of this compound with alkenes such as styrene (B11656) or acrylates, catalyzed by a palladium source like palladium(II) acetate (B1210297), would result in the formation of stilbene (B7821643) and cinnamate (B1238496) derivatives of the parent sulfonamide.

Sonogashira Reaction: This coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. researchgate.net It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira coupling of this compound would provide access to a range of arylalkyne-substituted sulfonamides, which are valuable intermediates in organic synthesis. nih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4,5-Dimethyl-[1,1'-biphenyl]-3-sulfonamide |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | (E)-4,5-Dimethyl-3-(2-phenylvinyl)benzene-1-sulfonamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4,5-Dimethyl-3-(phenylethynyl)benzene-1-sulfonamide |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as bromide, on an aromatic ring with a nucleophile. youtube.com This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. youtube.comnih.gov These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

In the case of this compound, the sulfonamide group (-SO₂NH₂) is an electron-withdrawing group. However, the two methyl groups (-CH₃) are electron-donating. The activating effect of the single sulfonamide group is generally considered moderate and may not be sufficient to facilitate SNAr reactions under standard conditions, especially given the deactivating nature of the methyl groups. Therefore, direct displacement of the bromine atom by common nucleophiles via the SNAr mechanism is expected to be challenging without the use of harsh reaction conditions or specialized catalytic systems.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to a nearby ortho position. organic-chemistry.org The sulfonamide group is recognized as an effective DMG. harvard.edu

For this compound, the -SO₂NH₂ group can direct lithiation to the two available ortho positions: C2 and C6. Treatment with a strong base like n-butyllithium would generate an aryllithium intermediate. This highly reactive species can then be trapped with various electrophiles to introduce new functional groups with high regioselectivity. It is important to note that at low temperatures, direct deprotonation would be favored over lithium-bromine exchange.

| Electrophile | Reagent | Resulting Functional Group at C2/C6 | Potential Product Name (Functionalization at C2) |

|---|---|---|---|

| Carbon Dioxide | CO₂, then H₃O⁺ | -COOH (Carboxylic Acid) | 3-Bromo-2-sulfamoyl-4,5-dimethylbenzoic acid |

| Iodine | I₂ | -I (Iodide) | 3-Bromo-2-iodo-4,5-dimethylbenzene-1-sulfonamide |

| Dimethylformamide (DMF) | DMF, then H₃O⁺ | -CHO (Aldehyde) | 3-Bromo-2-formyl-4,5-dimethylbenzene-1-sulfonamide |

| Trimethylsilyl chloride | TMSCl | -Si(CH₃)₃ (Trimethylsilyl) | 3-Bromo-4,5-dimethyl-2-(trimethylsilyl)benzene-1-sulfonamide |

Modifications and Derivatizations of the Sulfonamide Functional Group

The sulfonamide group itself is a versatile handle for chemical modification, allowing for the synthesis of derivatives with altered physicochemical properties or biological activities.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be readily substituted through N-alkylation or N-acylation reactions.

N-Alkylation: Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃ or NaH) would yield N-alkylated or N,N-dialkylated sulfonamides. This modification can increase lipophilicity and modulate the biological properties of the parent compound.

N-Acylation: Treatment with an acyl chloride or anhydride (B1165640) under basic conditions results in the formation of N-acylsulfonamides. This transformation is particularly relevant in prodrug research. An N-acyl group can be designed to be cleaved in vivo by metabolic enzymes, releasing the active parent sulfonamide. This strategy can be used to improve properties such as solubility or to achieve targeted drug delivery.

Sultams are cyclic sulfonamides that are important scaffolds in medicinal chemistry. The synthesis of a sultam from this compound would require a multi-step approach involving an intramolecular cyclization.

A plausible pathway would first involve functionalization of the aromatic ring, for instance, at the C2 position via Directed ortho-Metalation as described in section 3.1.3. Introduction of a side chain containing a nucleophile (e.g., an alcohol or amine) would set the stage for cyclization. For example, if a 2-(hydroxyethyl) group were introduced at the C2 position, subsequent treatment with a base could induce an intramolecular O-alkylation of the sulfonamide nitrogen, leading to the formation of a six-membered sultam. This intramolecular reaction would forge a new heterocyclic ring fused to the original benzene (B151609) core.

Electrophilic Aromatic Substitution on the Dimethylbenzene Ring (Further Functionalization)

The dimethylbenzene ring of this compound is the primary site for further functionalization through electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is dictated by the combined electronic and steric effects of the substituents already present on the ring: the bromo group, the two methyl groups, and the sulfonamide group.

The two methyl groups at positions 4 and 5 are activating groups and ortho-, para-directors due to their electron-donating inductive effect. latech.edumasterorganicchemistry.com The bromo group at position 3 is a deactivating group but is also an ortho-, para-director. latech.edu The sulfonamide group (-SO₂NH₂) is a deactivating group and a meta-director. latech.edu

In this polysubstituted system, the directing effects of these groups can either reinforce or oppose each other. The powerful activating effect of the methyl groups will strongly influence the position of incoming electrophiles. The available positions for substitution on the aromatic ring are C2 and C6.

Detailed Research Findings:

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the outcomes can be predicted based on established principles of physical organic chemistry. The interplay of the directing effects of the existing substituents will govern the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

For instance, in a nitration reaction, the incoming electrophile (NO₂⁺) would be directed to the positions most activated by the methyl groups. youtube.com Considering the steric hindrance from the adjacent bromo and sulfonamide groups, the substitution pattern can be predicted.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale |

| Nitration | NO₂⁺ | 3-Bromo-4,5-dimethyl-2-nitrobenzene-1-sulfonamide and/or 3-Bromo-4,5-dimethyl-6-nitrobenzene-1-sulfonamide | The powerful activating and ortho-, para-directing methyl groups dominate, directing the electrophile to the available ortho positions (C2 and C6). Steric hindrance may favor one isomer. |

| Bromination | Br⁺ | 3,6-Dibromo-4,5-dimethylbenzene-1-sulfonamide | The methyl groups direct the incoming bromine to the ortho C6 position. The existing bromine at C3 also directs ortho- and para-, reinforcing substitution at C6. |

| Friedel-Crafts Alkylation | R⁺ | Complex mixture or no reaction | The presence of the deactivating sulfonamide group can inhibit Friedel-Crafts reactions. libretexts.orgwikipedia.org If the reaction proceeds, substitution would likely be directed by the methyl groups, but polyalkylation and rearrangement are possible. libretexts.orgperiodicchemistry.com |

| Friedel-Crafts Acylation | RCO⁺ | Complex mixture or no reaction | Similar to alkylation, the deactivating sulfonamide group poses a significant barrier to Friedel-Crafts acylation. wikipedia.orgfiveable.me |

Investigating Catalytic Systems for Specific Transformations (e.g., Silver(I)-catalyzed reactions)

The development of catalytic systems is paramount for achieving specific and efficient transformations of this compound that might not be possible through traditional synthetic routes. Silver(I) salts, for example, are known to catalyze a variety of reactions involving organic molecules. nih.gov

Detailed Research Findings:

While literature specifically detailing silver(I)-catalyzed reactions on this compound is scarce, the reactivity of the sulfonamide functional group in the presence of silver(I) catalysts has been explored in other contexts. Silver salts have been shown to play a crucial role as additives in transition-metal-catalyzed C-H activation reactions. nih.govresearchgate.netnih.gov

For aryl sulfonamides, silver(I) can be involved in processes such as:

N-H Functionalization: Silver catalysts can facilitate the reaction of the sulfonamide N-H bond with various partners. For instance, silver-catalyzed N-H functionalization of anilines with diazoalkanes has been reported, suggesting the potential for analogous reactions with sulfonamides. nih.gov

Oxidative Coupling: In the presence of an oxidant, silver(I) could potentially mediate oxidative coupling reactions involving the sulfonamide or the aromatic ring.

Catalyst for Cross-Coupling: While less common than palladium or copper, silver can sometimes participate in or promote cross-coupling reactions.

Interactive Data Table: Plausible Silver(I)-Catalyzed Transformations

| Reaction Type | Potential Reagents | Plausible Product(s) | Rationale/Mechanism |

| N-Alkylation/Arylation | Alkyl/Aryl Halides, Base | N-substituted-3-Bromo-4,5-dimethylbenzene-1-sulfonamide | Silver(I) could act as a Lewis acid to activate the halide or coordinate to the sulfonamide nitrogen, facilitating nucleophilic substitution. nih.gov |

| C-H Activation/Functionalization | Oxidizing agent, Coupling partner | Functionalized this compound | In conjunction with another transition metal catalyst, Ag(I) can act as an oxidant to facilitate the catalytic cycle for C-H functionalization of the aromatic ring. nih.govresearchgate.net |

It is important to note that the specific outcomes of these potential reactions would need to be determined experimentally. The presence of the bromo substituent also opens the door for various palladium- or copper-catalyzed cross-coupling reactions, which could be investigated in parallel with silver-based catalytic systems.

Spectroscopic and Advanced Structural Elucidation Methodologies for 3 Bromo 4,5 Dimethylbenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton (¹H) and Carbon (¹³C) NMR Techniques for Assignment

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural assignment. For 3-Bromo-4,5-dimethylbenzene-1-sulfonamide, the expected signals provide clear evidence for its substitution pattern.

Proton (¹H) NMR: The molecule's symmetry and substitution pattern would result in a relatively simple ¹H NMR spectrum. Four distinct signals are predicted: two singlets for the aromatic protons, and two singlets for the non-equivalent methyl groups. The sulfonamide (-SO₂NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The aromatic protons at positions 2 and 6 are chemically distinct and lack adjacent protons, hence they appear as singlets rather than coupled multiplets. The methyl protons at positions 4 and 5 are also expected to be sharp singlets.

Carbon (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the attached atoms and functional groups. The carbons directly bonded to the electronegative bromine and the sulfonyl group (C3 and C1, respectively) would be readily identifiable, as would the two carbons bearing methyl groups (C4 and C5). The remaining two aromatic carbons (C2 and C6) and the two methyl carbons would complete the spectrum.

The following table outlines the predicted chemical shifts for this compound based on established substituent effects in benzene (B151609) derivatives. libretexts.orglibretexts.orghw.ac.uk

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H2 | 7.5 - 7.8 | 125 - 130 |

| H6 | 7.6 - 7.9 | 130 - 135 |

| 4-CH₃ | 2.2 - 2.4 | 18 - 22 |

| 5-CH₃ | 2.3 - 2.5 | 19 - 23 |

| NH₂ | 5.0 - 7.5 (broad) | N/A |

| C1 | N/A | 140 - 145 |

| C3 | N/A | 120 - 125 |

| C4 | N/A | 138 - 142 |

| C5 | N/A | 139 - 144 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this molecule, the aromatic protons H2 and H6 are isolated and would not show any cross-peaks in a COSY spectrum, confirming their lack of adjacent proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct, one-bond correlations between protons and the carbons to which they are attached. This technique would definitively link the ¹H signals of H2, H6, and the two methyl groups to their corresponding ¹³C signals (C2, C6, and the two methyl carbons), confirming their direct connectivity.

The protons of the 4-CH₃ group would show correlations to C3, C4, and C5.

The protons of the 5-CH₃ group would show correlations to C4, C5, and C6.

The aromatic proton H2 would show correlations to C4 and C6.

The aromatic proton H6 would show correlations to C2 and C5. These long-range correlations would piece the molecular puzzle together, unambiguously confirming the 1,3,4,5-substitution pattern on the benzene ring.

Vibrational Spectroscopy Applications (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these techniques excellent for functional group identification. researchgate.net

For this compound, the key functional groups—sulfonamide, aromatic ring, and C-Br bond—give rise to a distinct vibrational spectrum.

Sulfonamide Group: The -SO₂NH₂ group has several characteristic vibrations. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected. jst.go.jp The N-H bonds of the primary amide will also produce characteristic stretching bands.

Aromatic Ring: The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Other Vibrations: The C-S and C-Br bonds also have characteristic stretching frequencies, though they appear at lower wavenumbers in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary data, as vibrations that are weak in IR (such as symmetric stretches) are often strong in Raman. chemicalbook.comnih.gov

The table below summarizes the expected principal vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Weak |

| S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| S=O Symmetric Stretch | 1180 - 1150 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| C-S Stretch | 915 - 890 | Medium |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. For this compound (C₈H₁₀BrNO₂S), MS analysis would reveal several key features.

The molecular ion peak ([M]⁺) would be readily identifiable. A crucial diagnostic feature would be the presence of an [M+2]⁺ peak of nearly identical intensity to the [M]⁺ peak. This is the characteristic isotopic signature of a molecule containing one bromine atom, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. ulethbridge.cadocbrown.info

Under electron ionization (EI), the molecule would fragment in predictable ways. Common fragmentation pathways for aromatic sulfonamides include the loss of sulfur dioxide (SO₂) and cleavage of the carbon-sulfur bond. libretexts.org

The following table lists the predicted major ions in the mass spectrum.

| Ion | Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [C₈H₁₀BrNO₂S]⁺ | Molecular Ion ([M]⁺) | 278.96 | 280.96 |

| [C₈H₁₀BrN]⁺ | Loss of SO₂ | 214.99 | 216.99 |

| [C₈H₉Br]⁺ | Loss of ·SO₂NH₂ | 199.99 | 201.99 |

| [C₈H₁₀NO₂S]⁺ | Loss of ·Br | 200.04 | N/A |

| [C₇H₇]⁺ | Tropylium ion (from further fragmentation) | 91.05 | 91.05 |

X-ray Crystallography for Solid-State Structural Determination

While NMR, IR, and MS provide data on molecular connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and detailed picture of the molecule's three-dimensional structure in the solid state.

A successful crystallographic analysis of this compound would provide:

Unambiguous Confirmation: Absolute proof of the molecular structure, including the substitution pattern on the aromatic ring.

Precise Geometric Parameters: Highly accurate measurements of all bond lengths and bond angles. For instance, the O-S-O bond angle in the sulfonamide group is typically around 118-120°, and the S-N and S-C bond lengths are characteristic of sulfonamides. nih.gov

Conformational Details: The dihedral angles describing the orientation of the sulfonamide group relative to the plane of the benzene ring would be determined.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. A key feature of primary sulfonamides is their ability to act as both hydrogen bond donors (N-H) and acceptors (S=O). It is highly probable that the structure would feature intermolecular N-H···O hydrogen bonds, potentially forming dimers or extended chain motifs that stabilize the crystal structure. nih.govnih.gov

Integration of Spectroscopic Data for Comprehensive Chemical Characterization

The true power of structural elucidation lies in the integration of data from all analytical techniques. No single method provides all the necessary information, but together they offer a complete and validated chemical characterization.

For this compound, the workflow would be as follows:

Mass Spectrometry would first establish the elemental composition (via high-resolution MS) and confirm the presence of one bromine atom through the characteristic M/M+2 isotopic pattern.

IR and Raman Spectroscopy would confirm the presence of the key sulfonamide and aromatic functional groups.

1D NMR (¹H and ¹³C) would establish the carbon-hydrogen framework, showing the correct number of aromatic protons, methyl groups, and unique carbon environments consistent with the proposed structure.

2D NMR (specifically HMBC) would provide the final and conclusive evidence for the connectivity, linking the methyl groups and aromatic protons to the correct positions on the benzene ring, thereby confirming the 3-bromo-4,5-dimethyl substitution pattern.

X-ray Crystallography , if a suitable crystal can be obtained, would serve as the ultimate confirmation, providing a precise 3D model of the molecule and insight into its solid-state packing and intermolecular forces.

By synthesizing the results from these complementary methodologies, a comprehensive and irrefutable structural assignment for this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4,5 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are essential for understanding a compound's stability, reactivity, and spectroscopic properties.

This process would yield key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine important electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. tandfonline.com A smaller gap generally suggests higher reactivity. tandfonline.com

Table 1: Illustrative DFT-Calculated Ground State Properties for a Substituted Benzenesulfonamide (B165840) Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide are not available in the reviewed literature.

| Parameter | Calculated Value |

|---|---|

| Total Energy | -X Hartrees |

| HOMO Energy | -Y eV |

| LUMO Energy | -Z eV |

| HOMO-LUMO Gap | (Y-Z) eV |

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. They are computationally more intensive than DFT and are typically used for smaller systems or to benchmark other methods. For a molecule like this compound, ab initio calculations could be used to refine the geometric and electronic parameters obtained from DFT, providing a more precise understanding of its electronic structure. There are currently no specific ab initio studies focused on this compound in the available literature, representing an opportunity for future research.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. DFT calculations, for instance, can simulate vibrational (Infrared and Raman), electronic (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectra. In studies of other organic molecules, theoretical calculations have emerged as a powerful technique for assessing structural and spectral properties.

The calculated vibrational frequencies from DFT can be compared with experimental data from FTIR and Raman spectroscopy to confirm the molecular structure. Similarly, predicted NMR chemical shifts can be correlated with experimental ¹H and ¹³C NMR spectra. Time-Dependent DFT (TD-DFT) is often used to calculate the electronic transition energies, which correspond to the absorption peaks in a UV-Visible spectrum. This comparison between theoretical and experimental spectra is a crucial step in the structural elucidation of compounds.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data Note: This table is for illustrative purposes only.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| Key IR Frequencies (cm⁻¹) | ν(N-H), ν(S=O), ν(C-Br) | ν(N-H), ν(S=O), ν(C-Br) |

| ¹H NMR Chemical Shifts (ppm) | δ(NH₂), δ(Ar-H), δ(CH₃) | δ(NH₂), δ(Ar-H), δ(CH₃) |

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable bonds, such as the sulfonamide group, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By systematically rotating the dihedral angles associated with the C-S and S-N bonds of this compound and calculating the energy at each step, a potential energy surface can be generated. This analysis helps in understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature. Such studies are crucial as the biological activity or material properties of a compound can be highly dependent on its preferred conformation.

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry can be used to model chemical reactions, providing detailed insights into reaction pathways and mechanisms. For this compound, this could involve studying its synthesis or its potential reactions with other molecules. By mapping the potential energy surface of a reaction, computational chemists can identify transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. While no specific reaction mechanism studies for this compound are currently documented, this approach is widely used in physical organic chemistry.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often applied to biological systems, such as the interaction of sulfonamides with enzymes, MD simulations can also be relevant in material science applications. rsc.org For a non-biological context, MD could be used to simulate the bulk properties of this compound in a crystalline or amorphous state. These simulations can provide insights into intermolecular interactions, such as hydrogen bonding involving the sulfonamide group (N-H···O) and halogen bonding involving the bromine atom. Understanding these interactions is key to predicting material properties like melting point, solubility, and crystal packing.

Applications of 3 Bromo 4,5 Dimethylbenzene 1 Sulfonamide As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Organic Molecules

The molecular architecture of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide makes it an ideal starting material for the synthesis of a wide array of complex organic molecules. The presence of the sulfonamide moiety, the reactive bromine atom, and the dimethyl-substituted aromatic ring allows for a variety of chemical transformations, leading to the creation of novel compounds with tailored properties.

Arylsulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities. This compound serves as an excellent scaffold for the development of new arylsulfonamide derivatives. The sulfonamide group can be readily functionalized, while the bromine atom provides a handle for introducing further molecular diversity through cross-coupling reactions.

The dimethyl substitution pattern on the benzene (B151609) ring can influence the molecule's lipophilicity and steric properties, which in turn can affect its biological activity and pharmacokinetic profile. For instance, in the design of selective inhibitors for specific enzymes, the precise positioning of substituents on the aromatic ring is crucial for achieving high potency and selectivity. The structure of this compound offers a platform for systematically exploring these structure-activity relationships (SAR). nih.gov

A closely related compound, N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide, exemplifies the utility of such scaffolds. In this case, the bromo substituent is crucial for enabling palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with various boronic acids. This allows for the introduction of a wide range of functional groups at the bromine position, leading to the generation of a library of compounds for biological screening. The 2,5-dimethyl groups can influence the reaction's kinetics, potentially requiring adjusted conditions to overcome steric hindrance.

Table 1: Potential Reactions for Derivatization of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Biaryl sulfonamides |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | N-aryl sulfonamides |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted sulfonamides |

Heterocyclic compounds are of immense importance in drug discovery and materials science. The reactive sites on this compound can be exploited to construct various heterocyclic ring systems. For example, the sulfonamide nitrogen can participate in cyclization reactions to form nitrogen-containing heterocycles. Furthermore, the bromine atom can be converted into other functional groups that can then be used in ring-forming reactions.

The synthesis of N-(3-Bromo-5-methyl-2-pyrid-yl)-4-methyl-benzene-sulfonamide showcases a strategy where a brominated pyridine (B92270) ring is coupled with a sulfonamide. nih.gov A similar approach could be envisioned starting from this compound to create novel heterocyclic structures with potential biological activity.

Role in Combinatorial Chemistry and Library Synthesis for Research Screening

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for high-throughput screening in drug discovery and other research areas. niscpr.res.in this compound is an attractive building block for combinatorial library synthesis due to its multiple points of diversification.

The general process of using such a building block in combinatorial synthesis involves a series of parallel or mixture-based reactions where different chemical moieties are introduced at the reactive sites. For this compound, a library could be generated by reacting the sulfonamide nitrogen with a set of diverse carboxylic acids or alkylating agents, while the bromine atom is simultaneously or sequentially reacted with a different set of building blocks via cross-coupling reactions. This approach can lead to the rapid creation of thousands of distinct compounds. iipseries.org

Table 2: Illustrative Combinatorial Library Synthesis Scheme

| Step | Reaction | Building Block Set A (at Sulfonamide) | Building Block Set B (at Bromo position) | Resulting Library |

|---|---|---|---|---|

| 1 | N-Acylation | R₁-COOH, R₂-COOH, ... Rₙ-COOH | - | A library of N-acylated sulfonamides |

| 2 | Suzuki Coupling | - | Ar₁-B(OH)₂, Ar₂-B(OH)₂, ... Arₘ-B(OH)₂ | A library of biaryl sulfonamides |

Development of Materials Science Precursors

Brominated aromatic compounds are valuable precursors in materials science for the synthesis of polymers and advanced materials. mdpi.com The bromine atom in this compound can be utilized in polymerization reactions. For example, bromination-dehydrobromination is a process used to connect aromatic compounds, which can lead to the formation of polycyclic aromatic hydrocarbons (PAHs). mdpi.com

Furthermore, brominated polymers can serve as precursors for functional polymers through post-polymerization modification. researchgate.net The bromine-containing polyester (B1180765) can undergo thermally-induced hyperbranching, leading to complex polymer architectures. rsc.org The presence of the sulfonamide group could also impart specific properties to the resulting polymers, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

The development of bromine-containing polymers for applications such as flame retardants is another area where precursors like this compound could be of interest. google.com

Derivatization Reagent in Analytical Chemistry Research

In analytical chemistry, derivatization is the process of chemically modifying a compound to enhance its detection and separation in techniques like high-performance liquid chromatography (HPLC). sdiarticle4.com Sulfonamides and sulfonyl chlorides are known derivatizing agents. sdiarticle4.comlibretexts.org

This compound could potentially be converted to its corresponding sulfonyl chloride, which could then be used to derivatize analytes containing primary or secondary amine groups. The resulting sulfonamide derivatives often exhibit improved chromatographic behavior and can be more easily detected by UV-visible or fluorescence detectors. sdiarticle4.com

The presence of the bromine atom and the dimethyl groups on the aromatic ring could be advantageous for detection. For instance, halogenated derivatives can enhance the response of an electron capture detector (ECD) in gas chromatography. libretexts.org In HPLC, the chromophoric nature of the substituted benzene ring would allow for sensitive UV detection.

Table 3: Potential Derivatization Reactions in Analytical Chemistry

| Analyte Functional Group | Derivatization Reaction | Detection Method |

|---|---|---|

| Primary/Secondary Amines | Reaction with the corresponding sulfonyl chloride of the title compound | HPLC-UV |

| Alcohols, Phenols | Reaction with the corresponding sulfonyl chloride | HPLC-UV |

Advanced Analytical Techniques for Research Scale Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like 3-Bromo-4,5-dimethylbenzene-1-sulfonamide. The development of a robust HPLC method is a critical step in academic research to ensure the purity of synthesized compounds and to track the progress of a chemical reaction.

Method development for this compound would typically involve a systematic evaluation of stationary phases, mobile phase compositions, and detector settings. A reversed-phase approach is often the starting point for sulfonamides, utilizing a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of the target compound from impurities with varying polarities.

Validation of the developed HPLC method ensures its reliability, accuracy, and precision. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For instance, a hypothetical validation for the analysis of this compound might yield the results presented in the table below. Such data confirms the method's suitability for quantitative analysis in a research setting.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

While HPLC is generally preferred for sulfonamides due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile impurities or byproducts that may be present in a reaction mixture. For a compound like this compound, direct GC-MS analysis can be challenging. However, it is invaluable for identifying volatile starting materials, such as brominated xylenes, or low molecular weight degradation products that might arise during synthesis.

In a research context, GC-MS analysis would involve injecting a sample of the reaction mixture (often after extraction with a suitable solvent) into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by its unique fragmentation pattern. This technique is particularly useful for confirming the absence of volatile starting materials in the final product, a critical aspect of purity assessment.

Capillary Electrophoresis in Research-Level Separation Science

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. Sulfonamides, which can be ionized depending on the pH, are well-suited for analysis by CE. The technique separates ions based on their electrophoretic mobility in an electric field. The separation is performed in a narrow fused-silica capillary, which allows for high voltages to be applied, leading to rapid and highly efficient separations.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most common mode. Method development involves optimizing the background electrolyte (BGE) pH, concentration, and the addition of organic modifiers. nih.gov The pH of the buffer is a critical parameter, as it determines the charge state of the sulfonamide and the magnitude of the electroosmotic flow. nih.gov For example, a study on the separation of thirteen sulfonamides demonstrated that precise optimization of buffer pH is crucial for improving the separation of closely migrating compounds. nih.gov The addition of organic modifiers like methanol or acetonitrile can also significantly enhance resolution. nih.gov

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) |

| Background Electrolyte | Phosphate or Borate Buffer |

| pH | 6.0 - 9.0 |

| Applied Voltage | 15 - 25 kV |

| Detection | UV-Vis (e.g., 214 nm) |

Quantitative Determination of Reaction Products and Intermediates in Academic Research

The quantitative determination of reaction products and intermediates is essential for calculating reaction yield, monitoring conversion, and understanding reaction kinetics. Techniques like HPLC and CE are central to these measurements in an academic research setting.

To perform quantitative analysis, a calibration curve is first established using certified reference standards of the analyte, in this case, this compound. A series of solutions with known concentrations are prepared and analyzed. The peak area (or height) from the chromatogram or electropherogram is plotted against the concentration to generate a calibration curve. The linearity of this curve is a key performance characteristic. nih.gov

Once a valid calibration curve is established, samples from the reaction mixture can be analyzed at different time points. By comparing the peak area of the target compound in the reaction sample to the calibration curve, its concentration can be accurately determined. This allows researchers to track the formation of the product and the consumption of starting materials over time. The limit of detection (LOD) and limit of quantitation (LOQ) are important parameters that define the sensitivity of the method. researchgate.net For many sulfonamide analyses using modern chromatographic techniques, LOQs in the low µg/kg or ng/L range are achievable. nih.govresearchgate.net

Emerging Research Directions and Methodological Advancements for Aromatic Sulfonamides

Green Chemistry Principles Applied to the Synthesis of Brominated Arylsulfonamides

The synthesis of arylsulfonamides is increasingly being guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. This shift involves the adoption of eco-friendly solvents, alternative energy sources, and metal-free catalytic systems.

Traditional methods for synthesizing sulfonamides often rely on volatile organic solvents and hazardous reagents. Modern approaches prioritize the use of greener media. For instance, syntheses have been successfully conducted in aqueous-alkaline mediums, which are both cost-effective and environmentally benign. iscientific.orgresearchgate.net Biomass-derived solvents like 2-MeTHF (2-methyltetrahydrofuran) are also gaining traction as sustainable alternatives. rsc.org In some cases, reactions can be performed under solvent-free or "neat" conditions, completely eliminating solvent waste. sci-hub.se

To enhance reaction efficiency and reduce energy consumption, researchers are employing alternative energy sources such as microwave irradiation and ultrasound. researchgate.net Sonochemical methods, for example, have been shown to produce arylsulfonamide derivatives in high yields within a short time frame. researchgate.net

A significant focus in green synthesis is the reduction of metal catalysts, which can be toxic and costly. Metal-free systems, such as those using an iodine-tert-butyl hydroperoxide (TBHP) combination, have been developed to promote sulfonylation reactions effectively. rsc.org For bromination steps, traditional methods often use hazardous reagents. Emerging green alternatives include electrochemical bromination using non-toxic sodium bromide (NaBr), which allows for the stereoselective formation of C(sp²)-Br bonds without external hazardous oxidants or metal catalysts. rsc.org

| Green Chemistry Approach | Principle/Method | Example/Application | Reference |

|---|---|---|---|

| Eco-Friendly Solvents | Replacement of hazardous organic solvents with sustainable alternatives. | Use of water or biomass-derived 2-MeTHF for sulfonamide synthesis. | iscientific.orgrsc.org |

| Solvent-Free Reactions | Conducting reactions without a solvent medium ("neat"). | Direct sulfonylation of amines with arylsulfonyl chlorides at room temperature. | sci-hub.se |

| Alternative Energy | Utilizing microwaves or ultrasound to accelerate reactions. | Ultrasound-assisted synthesis of arylsulfonamide derivatives of cyclic arylguanidines. | researchgate.net |

| Metal-Free Catalysis | Avoiding heavy metal catalysts to reduce toxicity and cost. | Iodine-TBHP system for oxidative cleavage of S-N bonds. | rsc.org |

| Green Bromination | Using safer brominating agents and methods. | Electrochemical bromination of enamides using sodium bromide. | rsc.org |

Novel Catalytic Systems for Selective Transformations of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of catalytic transformations, enabling the synthesis of more complex derivatives. Research is focused on developing highly selective and efficient catalytic systems to functionalize both the aryl-bromide bond and other positions on the molecule.

Palladium-catalyzed cross-coupling reactions are a cornerstone for modifying aryl halides. Systems involving palladium acetate (B1210297) and specialized phosphine (B1218219) ligands have shown excellent reactivity and chemoselectivity for coupling reactions, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. researchgate.net A palladium-catalyzed chlorosulfonylation of arylboronic acids has also been developed, offering an alternative route to sulfonyl chlorides that can be converted into sulfonamides in a single operation. mit.edu

Beyond palladium, other transition metals are being explored. Iron-catalyzed systems, for example, offer a cost-effective and environmentally friendly alternative. An efficient method using iron(II) chloride (FeCl₂) facilitates the synthesis of N-arylsulfonamides by directly coupling sodium arylsulfinates with nitroarenes, which act as the nitrogen source. organic-chemistry.org Copper-catalyzed Chan-Lam C-N coupling provides another mild, ligand-free method for synthesizing sulfonamides from boronic acids. researchgate.net

Photocatalysis has emerged as a powerful tool for late-stage functionalization. Metal-free photocatalytic approaches can convert sulfonamides into sulfonyl radical intermediates. acs.org These highly reactive species can then be combined with various alkene fragments to forge new bonds, demonstrating a novel reactivity mode for the sulfonamide group itself. acs.org

| Catalytic System | Transformation Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Phosphine Ligands | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | High efficiency and selectivity for functionalizing the C-Br bond. | researchgate.netmit.edu |

| Iron(II) Chloride (FeCl₂) | N-Arylsulfonamide Synthesis | Uses inexpensive and abundant nitroarenes as nitrogen sources under mild conditions. | organic-chemistry.org |

| Copper Salts (e.g., CuBr₂) | Chan-Lam C-N Coupling | Ligand- and base-free conditions for coupling with boronic acids. | researchgate.net |

| Organic Photocatalysts | Late-Stage Functionalization via Radicals | Metal-free generation of sulfonyl radicals from the sulfonamide group for C-C bond formation. | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of arylsulfonamides and their precursors is being revolutionized by the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, scalability, and waste minimization. acs.orgacs.org

Flow chemistry is particularly well-suited for handling hazardous reagents and highly exothermic reactions commonly encountered in sulfonamide synthesis. rsc.org For instance, the preparation of sulfonyl chlorides from thiols or disulfides, a key step in making sulfonamides, can be performed safely and efficiently in a microreactor, circumventing the risk of thermal runaway associated with batch methods. rsc.org The precise control over parameters like temperature and residence time in a flow system often leads to higher yields and purity. google.com

Automated synthesis platforms, often integrating flow reactors, are further advancing the production of these compounds. Systems using multiple continuous stirred-tank reactors (CSTRs) coupled with real-time process monitoring via gravimetric balances can be automated to ensure consistent production. mdpi.com This automation improves reliability, increases the space-time yield, and significantly reduces operator exposure to hazardous materials. mdpi.com The development of such systems demonstrates a move towards more efficient and safer manufacturing of key chemical intermediates on a laboratory and industrial scale. google.commdpi.com

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Improved safety due to small reactor volumes and superior heat transfer. | acs.orgrsc.org |

| Scalability | Often challenging and requires re-optimization. | Easily scalable by extending operation time or using larger reactors. | acs.orggoogle.com |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. | rsc.org |

| Efficiency | Can be lower due to side reactions and longer reaction times. | Often higher yields and purity with shorter residence times. | acs.orggoogle.com |

| Waste | Can generate significant solvent and reagent waste. | Waste minimization through optimized reagent use and solvent recycling. | acs.org |

Exploration of New Reactivity Modalities and Reaction Pathways

Beyond established methods, researchers are exploring fundamentally new ways to construct and functionalize arylsulfonamides, with a strong emphasis on photocatalysis and radical chemistry. These novel pathways offer access to diverse molecular structures under exceptionally mild conditions.

A significant breakthrough is the development of transition-metal-free photocatalytic strategies. One such approach enables the three-component coupling of aryl radicals, sulfur dioxide surrogates (like K₂S₂O₅), and amines. rsc.orgrsc.org This method can generate aryl radicals from abundant precursors under mild UV light, overcoming the limitations of traditional protocols that rely on toxic reagents or transition metals. rsc.orgrsc.org

The sulfonamide group itself is being leveraged as a reactive center. Under photoredox catalysis, sulfonamides can be converted into pivotal sulfonyl or N-centered radical intermediates. acs.orgacs.org These radicals can participate in a variety of bond-forming reactions. For example, nitrogen-centered radicals generated from sulfonamides can be used to construct C-N bonds to form amidines under transition-metal-free conditions. acs.org Furthermore, visible light-mediated desulfonylation of sulfonamides can trigger aryl migration, leading to the formation of new C-C bonds. nih.gov

In a different modality, sulfonamides have been shown to act as hydrogen-atom transfer (HAT) catalysts. acs.org Combined with a metal-free photoredox catalyst, a sulfonamide catalyst can enable the highly regioselective alkylation of C-H bonds adjacent to heteroatoms, showcasing its utility beyond being a mere structural scaffold. acs.org

| Reactivity Modality | Description | Key Transformation | Reference |

|---|---|---|---|

| Photocatalytic Three-Component Coupling | Transition-metal-free synthesis using an aryl radical, SO₂ surrogate, and an amine. | Modular synthesis of structurally diverse arylsulfonamides. | rsc.orgrsc.org |

| Sulfonyl Radical Generation | Metal-free photocatalytic conversion of the sulfonamide group into a sulfonyl radical. | Late-stage functionalization and hydrosulfonylation of alkenes. | acs.org |

| N-Centered Radical Generation | Single-electron transfer from a sulfonamide to form an aminyl radical. | Construction of C-N bonds for the synthesis of amidines. | acs.org |

| Photocatalytic Desulfonylation | Visible-light-induced removal of the sulfonyl group to initiate rearrangement. | Intramolecular aryl migration to form new C-C bonds. | nih.gov |

| Hydrogen-Atom Transfer (HAT) Catalysis | Use of a sulfonamide as a catalyst to facilitate C-H activation. | Regioselective alkylation of C-H bonds adjacent to heteroatoms. | acs.org |

Q & A

Q. What are effective synthetic routes for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

A common strategy involves sequential functionalization of the benzene ring. First, introduce the sulfonamide group via sulfonation of 4,5-dimethylaniline, followed by bromination at the 3-position. Sulfonyl chloride intermediates (e.g., 4,5-dimethylbenzene-1-sulfonyl chloride) can react with ammonia to form the sulfonamide moiety . Bromination is typically achieved using electrophilic brominating agents (e.g., Br₂ in H₂SO₄ or N-bromosuccinimide) under controlled temperatures (0–25°C) to minimize over-bromination . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane or acetic acid) to enhance selectivity .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. How do the functional groups in this compound influence its reactivity?

- Bromine : Enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) for derivatization .

- Sulfonamide : Participates in hydrogen bonding, enhancing solubility in polar solvents and potential biological interactions .

- Methyl Groups : Electron-donating effects stabilize the aromatic ring, directing electrophilic substitution to the para position relative to bromine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the 3-position to assess impact on target binding .

- Biological Assays : Test inhibition of carbonic anhydrase or antimicrobial activity (MIC assays) using standardized protocols. Compare results with computational predictions (e.g., PASS software) .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with activity trends .

Q. What crystallographic insights exist for sulfonamide derivatives, and how do they inform molecular design?

X-ray crystallography of related compounds (e.g., 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide) reveals:

- Conformational Rigidity : The sulfonamide group adopts a planar geometry, facilitating π-stacking with aromatic residues in enzymes .

- Halogen Bonding : Bromine participates in non-covalent interactions (3.3–3.5 Å) with protein backbone carbonyls, critical for inhibitor potency .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), suggesting moderate lipophilicity. The compound likely has poor blood-brain barrier penetration due to the sulfonamide group .

- Docking Studies : Molecular docking (AutoDock Vina) into carbonic anhydrase IX (PDB: 3IAI) identifies key interactions: sulfonamide oxygens with Zn²⁺ and bromine with hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.